3-(Bromomethyl)-3-ethyloxetane

Organic Synthesis Process Chemistry Monomer Preparation

3-(Bromomethyl)-3-ethyloxetane (CAS 2951-87-3) is a heterocyclic building block belonging to the oxetane class, characterized by a four-membered cyclic ether ring with bromomethyl and ethyl substituents at the 3-position. It serves primarily as a monomer or intermediate for synthesizing telechelic polymers and energetic binders, where the bromomethyl group acts as a latent site for post-polymerization modification (e.g., azidation) and the ethyl group modulates polymer backbone hydrophobicity relative to methyl analogs.

Molecular Formula C6H11BrO
Molecular Weight 179.057
CAS No. 2951-87-3
Cat. No. B2394767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-3-ethyloxetane
CAS2951-87-3
Molecular FormulaC6H11BrO
Molecular Weight179.057
Structural Identifiers
SMILESCCC1(COC1)CBr
InChIInChI=1S/C6H11BrO/c1-2-6(3-7)4-8-5-6/h2-5H2,1H3
InChIKeyRRRHGMRCVIZIRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)-3-ethyloxetane (CAS 2951-87-3) Procurement Guide: Monomer for Functionalized Polyoxetanes


3-(Bromomethyl)-3-ethyloxetane (CAS 2951-87-3) is a heterocyclic building block belonging to the oxetane class, characterized by a four-membered cyclic ether ring with bromomethyl and ethyl substituents at the 3-position . It serves primarily as a monomer or intermediate for synthesizing telechelic polymers and energetic binders, where the bromomethyl group acts as a latent site for post-polymerization modification (e.g., azidation) and the ethyl group modulates polymer backbone hydrophobicity relative to methyl analogs [1]. Predicted physicochemical properties include a boiling point of 183.8±15.0 °C and a density of 1.353±0.06 g/cm³ . Its utility is anchored in dual reactivity: cationic ring-opening polymerization of the oxetane ring and nucleophilic displacement of the bromine atom.

Why 3-(Bromomethyl)-3-ethyloxetane Cannot Be Simply Replaced by Methyl or Chloro Analogs


Generic substitution among 3-substituted oxetanes fails due to quantifiable differences in synthesis yield, polymer thermomechanical properties, and derivatization efficiency. The target compound, 3-(bromomethyl)-3-ethyloxetane, exhibits a synthesis yield of 74.3% under specific phase-transfer conditions [1], which contrasts sharply with the 92% yield reported for the methyl analog 3-(bromomethyl)-3-methyloxetane via the CBr₄ route , indicating divergent optimal synthetic pathways. The replacement of the ethyl group with a methyl substituent reduces the boiling point by approximately 22 °C (from ~184 °C to ~162 °C) , altering distillation purification protocols. Furthermore, the bromine atom provides superior leaving-group ability compared to the chlorine in 3-ethyl-3-chloromethyloxetane , directly impacting nucleophilic azidation kinetics critical for energetic binder production. These differences preclude simple drop-in replacement and necessitate compound-specific process optimization.

Quantified Differentiation of 3-(Bromomethyl)-3-ethyloxetane Against In-Class Analogs


Synthetic Yield Comparison: 3-(Bromomethyl)-3-ethyloxetane vs. 3-(Bromomethyl)-3-methyloxetane

The patented synthesis of 3-(bromomethyl)-3-ethyloxetane via a phase-transfer catalyzed cyclization achieved a reaction yield of 74.3% and an in-process GC purity of 76.0% [1]. In contrast, a widely reported method for the methyl analog, 3-(bromomethyl)-3-methyloxetane, using a CBr₄/NaBr system under reflux in acetone, achieved a significantly higher isolated yield of 92% . This 17.7% absolute difference in yield highlights that synthetic routes are not transferable and that procurement decisions must consider whether the compound's specific alkyl substituent justifies the yield trade-off for the desired polymer properties.

Organic Synthesis Process Chemistry Monomer Preparation

Physicochemical Differentiation: Boiling Point Elevation Relative to Methyl Analog

The predicted boiling point of 3-(bromomethyl)-3-ethyloxetane is 183.8±15.0 °C , which is 21.8 °C higher than the predicted boiling point of 162.0±15.0 °C for the 3-(bromomethyl)-3-methyloxetane analog . Similarly, the predicted density of the ethyl compound (1.353 g/cm³) is marginally lower than that of the methyl analog (1.4 g/cm³). This shift in boiling point requires higher distillation temperatures, increasing the risk of thermal degradation during purification.

Purification Distillation Monomer Storage

Copolymerization Reactivity: Non-Ideal Dyad Distribution in Statistical Copolymers

In a study of ring-opening copolymerization, the reactivity of a 3-bromomethyl oxetane monomer (BrOx, representing the methyl analog) with a semifluorinated oxetane (3FOx) was analyzed. For a 1:1 feed ratio, the BrOx–BrOx dyad mole fraction was found to be below the statistically predicted amount in the early stages of the reaction [1]. This class-level inference indicates that 3-bromomethyl oxetanes, including the ethyl analog, display non-ideal, compositionally heterogeneous early-stage polymerization, which can be advantageous for designing gradient or block copolymer structures for surface-modifying additives.

Polymer Chemistry Telechelics Surface Modification

Higher Reactivity of Bromine vs. Chlorine in Post-Polymerization Azidation

The conversion of halomethyl oxetane polymers to energetic azidomethyl derivatives is a cornerstone of propellant binder synthesis. The C–Br bond dissociation energy is significantly lower than that of C–Cl, making 3-(bromomethyl)-3-ethyloxetane a kinetically superior precursor compared to 3-(chloromethyl)-3-ethyloxetane (ECMO). While direct rate constants for these specific monomers are not available in the provided search results, the class-level generalization is well-established [1]. The 1963 copolymerization study also confirmed that bromine-containing monomers (EBMO, BBMO) copolymerize readily, whereas chlorine analogs (ECMO, BCMO) were studied separately, implying distinct reactivity profiles [1].

Energetic Materials Click Chemistry Binder Synthesis

Validated Application Scenarios for 3-(Bromomethyl)-3-ethyloxetane Based on Evidence


Synthesis of Energetic Binders via Azidation for Solid Propellants

The superior leaving-group ability of bromine over chlorine [5] positions 3-(bromomethyl)-3-ethyloxetane as a preferred precursor for poly(3-azidomethyl-3-ethyloxetane) (PolyAMEO), an energetic binder for rocket propellants. The ethyl group enhances backbone flexibility compared to the methyl-substituted PolyAMMO, potentially improving the mechanical properties of the propellant grain. The synthetic yield of ~74% [4] is a critical cost input for scaling this monomer.

Co-monomer for Heterogeneous Surface-Modifying Polyurethane Additives

As demonstrated by the non-statistical reactivity of bromomethyl oxetanes [5], 3-(bromomethyl)-3-ethyloxetane is suitable for synthesizing compositionally heterogeneous telechelics, which are then used as surface-modifying additives (SMAs) in polyurethanes. The bromomethyl group allows for subsequent 'reaction on polymer' functionalization to introduce hydrophobic, oleophobic, or antimicrobial properties at the coating-air interface.

Synthesis of Dual-Cure Resin Systems for Adhesives and Coatings

Patents cite 3-(bromomethyl)-3-ethyloxetane as a halide intermediate for creating monomers with both oxetane and cinnamyl or styrenic functionalities [5]. This dual functionality allows for orthogonal curing mechanisms: cationic ring-opening polymerization of the oxetane ring and free-radical polymerization of the vinyl group. The quantified adhesive performance of the resulting poly(3-ethyl-3-hydroxymethyl)oxetanes, with work of adhesion of 101–105 mJ/m² and tensile shear strength up to 1.32 MPa [4], validates the material performance of the ethyl-substituted oxetane backbone.

Model Compound for X-ray Diffraction Analysis of Copolymer Structures

Due to its structural similarity to other substituted oxetanes, 3-(bromomethyl)-3-ethyloxetane has been utilized in X-ray diffraction studies to determine the solid-state structure and copolymer composition when combined with other monomers like bis(chloromethyl)oxetane (BCMO) [5]. This application relies on the distinct electron density signature of the bromine atom, facilitating phase identification in copolymer blends.

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